4-Chloro-2-fluoro-3-methylbenzonitrile
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Description
4-Chloro-2-fluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H4ClFN . It is used as a reagent in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity relative to the natural androgen testosterone .
Synthesis Analysis
The synthesis of 4-Chloro-2-fluoro-3-methylbenzonitrile can be carried out by known processes in the art. For example, 4-fluoro-2-methylbenzonitrile of Formula II is converted to 2-bromomethyl-4-fluorobenzonitrile using N-bromosuccinimide and azobisisobutyronitrile (AIBN), which is then condensed with 3-methyl-6-chlorouracil in the presence of potassium carbonate and dimethyl sulphoxide .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluoro-3-methylbenzonitrile consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methyl group attached to a nitrile group . The average mass of the molecule is 135.138 Da and the monoisotopic mass is 135.048431 Da .Chemical Reactions Analysis
4-Chloro-2-fluoro-3-methylbenzonitrile can participate in various chemical reactions. For instance, it can be used in the synthesis of a thermally activated delayed fluorescence (TADF) emitter through nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methylbenzonitrile has a melting point of 53-56°C and a predicted boiling point of 220.3±20.0 °C. The predicted density of the compound is 1.11±0.1 g/cm3 .Mechanism of Action
While the specific mechanism of action of 4-Chloro-2-fluoro-3-methylbenzonitrile is not mentioned in the search results, it is used as a reagent in the synthesis of a nonsteroidal androgen receptor modulator (SARM). SARMs typically work by selectively binding to androgen receptors, leading to changes in gene expression and an increase in protein synthesis .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-fluoro-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUNOCMBKZJSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283079 |
Source
|
Record name | 4-Chloro-2-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methylbenzonitrile | |
CAS RN |
1207875-88-4 |
Source
|
Record name | 4-Chloro-2-fluoro-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207875-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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